bk-EABDI (hydrochloride)
Description
bk-EABDI (hydrochloride), chemically designated as N-ethylbutylone (3,4-trimethyl-α-ethylaminobutiophenone), is a synthetic cathinone derivative with structural modifications at the α-position (ethyl group) and N-terminus (ethyl group). Its CAS registry number is 2726084-56-4, and it is primarily utilized in forensic and research contexts due to its structural similarity to controlled substances like cathinone and substituted cathinones . The compound is supplied as a reference material (RM) with >98.00% purity, validated under ISO17025 and Guide 34 standards, ensuring analytical traceability for research applications. It is soluble in DMSO and stored at -20°C to maintain stability . No physiological or toxicological data are currently available, underscoring its restriction to non-human use .
Properties
Molecular Formula |
C15H21NO · HCl |
|---|---|
Molecular Weight |
267.8 |
InChI |
InChI=1S/C15H21NO.ClH/c1-3-14(16-4-2)15(17)13-9-8-11-6-5-7-12(11)10-13;/h8-10,14,16H,3-7H2,1-2H3;1H |
InChI Key |
XUNNMJSPDMYZSH-UHFFFAOYSA-N |
SMILES |
O=C(C(NCC)CC)C1=CC(CCC2)=C2C=C1.Cl |
Synonyms |
bk-IBP |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is an analysis based on available evidence and structural analogs:
Structural and Functional Analogues
Cathinone Derivatives Mephedrone (4-MMC): Unlike bk-EABDI, mephedrone features a methyl group at the β-keto position and a methylenedioxy ring. It is well-documented for its stimulant effects, whereas bk-EABDI’s pharmacological profile remains uncharacterized . Pentylone: Shares the α-alkyl substitution but includes a methylenedioxy group.
Pharmaceutical Hydrochlorides (Non-cathinones) Amitriptyline Hydrochloride: A tricyclic antidepressant with established pharmacokinetic data (e.g., accuracy and stability validated via RP-HPLC methods) . Unlike bk-EABDI, it is clinically approved and extensively studied. Dosulepin Hydrochloride: Another tricyclic antidepressant with repeatability data in analytical assays .
Analytical and Stability Comparisons
Key Observations
- Research Utility : bk-EABDI is distinct in its forensic focus, whereas alkaloid hydrochlorides (e.g., berberine) and pharmaceuticals (e.g., amitriptyline) have therapeutic or natural product applications .
- Stability : bk-EABDI requires stringent storage (-20°C), contrasting with the room-temperature stability of amitriptyline .
Research Implications and Limitations
Current evidence relies on structural parallels and analytical certifications rather than direct experimental comparisons .
Q & A
Q. What experimental methodologies are recommended for synthesizing and characterizing bk-EABDI hydrochloride?
Synthesis of bk-EABDI hydrochloride should follow established protocols for hydrochloride salts, including controlled reaction conditions (e.g., solvent choice, temperature, and stoichiometric ratios of precursors). Post-synthesis, characterization requires a combination of techniques:
- Nuclear Magnetic Resonance (NMR) for structural confirmation, focusing on proton and carbon environments.
- High-Performance Liquid Chromatography (HPLC) to assess purity, with method validation parameters (e.g., linearity, precision) as per ICH guidelines .
- Mass Spectrometry (MS) to verify molecular weight and fragmentation patterns.
Recrystallization in polar solvents (e.g., ethanol/water mixtures) is recommended for purification, with purity thresholds ≥95% for pharmacological studies .
Q. Which analytical techniques are most effective for quantifying bk-EABDI hydrochloride in complex matrices?
Reverse-phase HPLC with UV detection is optimal for quantification in biological or formulation matrices. Method development should include:
Q. How should stability studies for bk-EABDI hydrochloride be designed under varying environmental conditions?
Stability protocols should follow accelerated and long-term testing per ICH Q1A guidelines:
- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and acidic/alkaline hydrolysis to identify degradation products.
- Kinetic analysis : Monitor degradation rates using Arrhenius plots to predict shelf-life .
Storage recommendations (e.g., 4°C in desiccated environments) should be validated via repeated HPLC assays .
Advanced Research Questions
Q. How can factorial design optimize the synthesis yield of bk-EABDI hydrochloride?
A factorial design approach identifies critical variables (e.g., reaction time, catalyst concentration) and their interactions. Steps include:
- Screening experiments (Plackett-Burman design) to prioritize influential factors.
- Response Surface Methodology (RSM) to model non-linear relationships and determine optimal conditions.
For example, in hydrogel formulations, a 3² factorial design successfully optimized drug loading and release kinetics by varying polymer ratios and crosslinking agents .
Q. What strategies resolve contradictions in pharmacological data for bk-EABDI hydrochloride across studies?
Contradictory results may arise from variability in experimental models or dosing regimens. Mitigation strategies include:
- Meta-analysis of pooled data to assess effect sizes and heterogeneity.
- Dose-response reevaluation using standardized in vitro assays (e.g., IC50 determination in cell lines) and in vivo models (e.g., xenografts).
- Confounding variable control : Rigorous documentation of experimental conditions (e.g., pH, temperature) to ensure reproducibility .
Q. How do in vitro and in vivo pharmacokinetic profiles of bk-EABDI hydrochloride inform formulation development?
In vitro dissolution studies (e.g., USP apparatus) guide bioavailability predictions, while in vivo studies (rodent models) assess absorption and metabolism. Key parameters:
- Permeability assays (Caco-2 cells) to predict intestinal absorption.
- Pharmacokinetic modeling : Compute AUC, Cmax, and half-life to optimize dosing intervals.
For sustained-release formulations, hydrogel matrices with controlled porosity have shown success in aligning in vitro-in vivo correlations (IVIVC) .
Q. What methodologies ensure robust literature reviews for hypothesis generation in bk-EABDI hydrochloride research?
- Primary source prioritization : Use databases like PubMed and SciFinder to access peer-reviewed studies on structural analogs (e.g., other hydrochlorides).
- Critical appraisal : Evaluate study design flaws (e.g., small sample sizes, lack of controls) using tools like CONSORT for clinical data .
- Gap analysis : Identify understudied areas (e.g., long-term toxicity) to define novel research objectives .
Methodological Best Practices
Q. How should researchers document experimental protocols for reproducibility?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
